2-(Ethylsulfanyl)-1-nitroprop-1-ene
Description
2-(Ethylsulfanyl)-1-nitroprop-1-ene (C₅H₉NO₂S) is an organic compound featuring a propene backbone substituted with an ethylsulfanyl (-S-CH₂CH₃) group at the C2 position and a nitro (-NO₂) group at the C1 position.
Properties
CAS No. |
90877-95-5 |
|---|---|
Molecular Formula |
C5H9NO2S |
Molecular Weight |
147.20 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-nitroprop-1-ene |
InChI |
InChI=1S/C5H9NO2S/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3 |
InChI Key |
DHYBPUFEVLIRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=C[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-1-nitroprop-1-ene typically involves the reaction of ethyl mercaptan with 1-nitropropene under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Ethylsulfanyl)-1-nitroprop-1-ene can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-1-nitroprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amines.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-1-nitroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-1-nitroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Table 1: Key Properties of 2-(Ethylsulfanyl)-1-nitroprop-1-ene and Analogous Compounds
Reactivity and Functional Group Influence
- Nitro vs. Ethoxy Groups :
The nitro group in 2-(ethylsulfanyl)-1-nitroprop-1-ene strongly withdraws electrons, increasing electrophilicity at the α-carbon compared to 2-ethoxy-3-(ethylsulfanyl)prop-1-ene. The latter’s ethoxy group donates electrons, stabilizing intermediates during oxidation or substitution . - Ethylsulfanyl Group : The ethylsulfanyl moiety in all listed compounds enables nucleophilic reactions (e.g., alkylation) and redox transformations. For example, thiosemicarbazide derivatives () leverage this group for radical scavenging, achieving IC₅₀ values surpassing gallic acid (1.08–0.22 µg/mL vs. 1.2 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
